4,5-二甲基呋喃-2-甲酰肼

描述

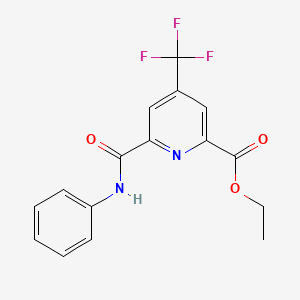

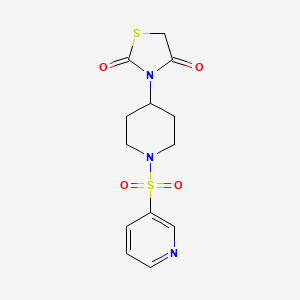

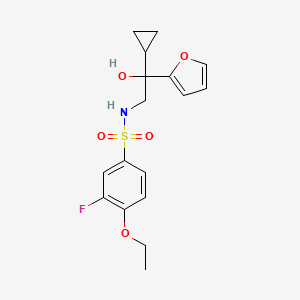

4,5-Dimethylfuran-2-carbohydrazide is a chemical compound with the CAS Number: 20842-22-2 . It is a white, water-soluble solid . The IUPAC name for this compound is 4,5-dimethylfuran-2-carbohydrazide .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethylfuran-2-carbohydrazide is represented by the InChI Code: 1S/C7H10N2O2/c1-4-3-6(7(10)9-8)11-5(4)2/h3H,8H2,1-2H3,(H,9,10) . The molecular weight of this compound is 154.17 .Physical And Chemical Properties Analysis

4,5-Dimethylfuran-2-carbohydrazide is a white, water-soluble solid . It has a molecular weight of 154.17 .科学研究应用

生产和环境应用

生物质转化:已经证明了通过脱水和氢解相结合的方式从果糖生产 2,5-二甲基呋喃,这凸显了其从绿色化学和工业角度来看的环境友好性和效率 (Upare 等人,2015 年)。

可再生能源:已经研究了一种催化策略,以从果糖生产 2,5-二甲基呋喃,用作液体运输燃料。这种化合物在能量密度和不溶于水方面优于乙醇,表明其作为可持续能源的潜力 (Román‐Leshkov 等人,2007 年)。

化学和制药应用

抗菌活性:已经进行了源自吲哚-2-碳酰肼的新型取代的 10-甲基-1,2-二氢-1-氧代-1,2,4-三嗪并(4,5-a)吲哚的合成和抗菌活性的评估,显示出有效的抗菌特性 (Rajur 等人,1989 年)。

癌症研究:已经研究了从 2,6-二甲基咪唑-[2,1-b][1,3,4]噻二唑-5-碳酰肼合成新型 2,6-二甲基-N'-取代苯亚甲基-咪唑并[2,1-b][1,3,4]噻二唑-5-碳酰肼,并评估了它们的抗癌特性,一些化合物对癌细胞系显示出显着的细胞毒性 (Terzioğlu 和 Gürsoy,2003 年)。

燃烧和燃料研究

生物燃料研究:已经对有前途的生物燃料 2,5-二甲基呋喃的热解和氧化进行了实验和动力学建模研究,以了解其在汽车应用中作为燃料或添加剂的行为 (Alexandrino 等人,2015 年)。

燃料燃烧特性:已经研究了 2-甲基呋喃与 2,5-二甲基呋喃、汽油和乙醇在直喷火花点火发动机中的燃烧特性和排放,为其作为替代燃料的潜力提供了见解 (Wang 等人,2013 年)。

安全和危害

The safety information for 4,5-Dimethylfuran-2-carbohydrazide indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

属性

IUPAC Name |

4,5-dimethylfuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(7(10)9-8)11-5(4)2/h3H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGGXKPJSXIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylfuran-2-carbohydrazide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

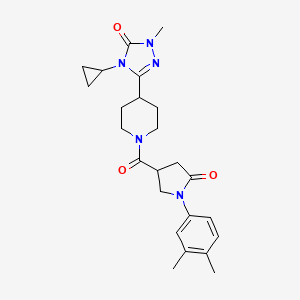

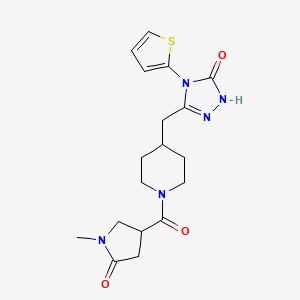

![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)

![1-(3,4-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2732910.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)